REACTION_CXSMILES
|
[C]=O.FC(F)(F)S(O[C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15]([C:19]([O:21][CH3:22])=[O:20])=[CH:14][CH:13]=[CH:12]2)(=O)=O.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.C([SiH](CCCCCCCC)CCCCCCCC)CCCCCCC.CN([CH:89]=[O:90])C>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:89]([C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15]([C:19]([O:21][CH3:22])=[O:20])=[CH:14][CH:13]=[CH:12]2)=[O:90] |f:6.7.8,^3:0|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[C]=O
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Name
|
|
Quantity
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334 mg
|
Type
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reactant
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Smiles
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FC(S(=O)(=O)OC=1C=C2C=CC=C(C2=CC1)C(=O)OC)(F)F
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Name
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|
Quantity
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40 mg
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
0.28 mL
|
Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
8.3 mL
|
Type
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reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
22 mg
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
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C(CCCCCCC)[SiH](CCCCCCCC)CCCCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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as bubbling
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Type
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CUSTOM
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Details
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to bubble CO into the solution
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Type
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WAIT
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Details
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After 6 h at 70 the bubbling CO was replaced with a balloon of CO
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Duration
|
6 h
|
Type
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WAIT
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Details
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After 18 h at 70° C.
|
Duration
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18 h
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Type
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TEMPERATURE
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Details
|
the reaction was cooled to room temperature
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Type
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ADDITION
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Details
|
diluted with EtOAc (150 mL)
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Type
|
WASH
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Details
|
washed with water (3×50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (Na2SO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The resulting residue was purified on 40 g silica gel (100% hexanes→25% EtOAc/hexanes, gradient)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C2C=CC=C(C2=CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |